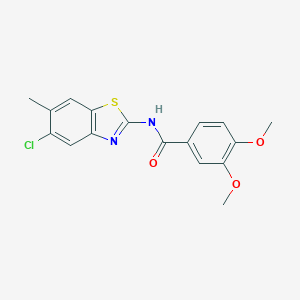
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid (AMPA) is a synthetic compound that belongs to the class of glutamate receptor agonists. AMPA is a potent and selective agonist of the AMPA receptor, which is one of the three main types of ionotropic glutamate receptors in the central nervous system (CNS). The AMPA receptor plays a crucial role in synaptic transmission and plasticity, which underlies learning and memory processes.
Mecanismo De Acción
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid binds to the alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid receptor and activates it, leading to the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This depolarizes the neuron and triggers an action potential, which propagates along the axon and releases neurotransmitters at the next synapse. The activation of the alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid receptor also triggers intracellular signaling pathways that modulate synaptic plasticity and gene expression.
Biochemical and physiological effects:
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid has been shown to enhance synaptic transmission and induce LTP in various brain regions, including the hippocampus, cortex, and cerebellum. alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid has also been shown to induce LTD in some brain regions, such as the amygdala and striatum. The effects of alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid on synaptic plasticity and neuronal excitability depend on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid is a potent and selective agonist of the alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid receptor, which makes it a valuable tool for studying the function and regulation of this receptor. alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments. However, the effects of alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid on synaptic plasticity and neuronal excitability can be complex and depend on various factors, such as the age and species of the animal, the brain region, and the experimental conditions.
Direcciones Futuras
There are several future directions for the use of alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid in scientific research. One direction is to investigate the role of the alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid receptor in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop new compounds that modulate the activity of the alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid receptor, which could have therapeutic potential for these disorders. Finally, the use of alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid in combination with other compounds, such as NMDA receptor antagonists, could provide insights into the complex interactions between different glutamate receptor subtypes and their role in synaptic plasticity and neuronal excitability.
Métodos De Síntesis
The synthesis of alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid involves the condensation of 4-methyl-5-nitroisoxazole with 3-hydroxy-5-methyl-4-isoxazolecarboxaldehyde, followed by reduction and acylation with 4-bromobutyric acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid has been extensively used in scientific research to study the function and regulation of the alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid receptor in the CNS. alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid has been used to investigate the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are fundamental processes underlying learning and memory. alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid has also been used to study the role of the alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid receptor in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
130146-19-9 |
|---|---|
Nombre del producto |
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid |
Fórmula molecular |
C12H15N3O6 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
2-amino-3-[5-methyl-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]-3-oxo-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-5-8(10(16)14-20-5)4-15-11(17)7(6(2)21-15)3-9(13)12(18)19/h9H,3-4,13H2,1-2H3,(H,14,16)(H,18,19) |
Clave InChI |
JVQZIHGOCREKGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
SMILES canónico |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
Otros números CAS |
131417-67-9 |
Sinónimos |
2-amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid 2-AMNH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)





![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)